REACTION_CXSMILES
|
[N:1]1([CH:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[C:7]#N)[CH2:5][CH2:4][CH2:3][CH2:2]1.N1C=CC=CC=1C=O.[C-]#N.[K+].Cl([O-])(=O)(=O)=O.[NH2+]1CCCC1.[H-].[Na+].CI.[BH4-].[Na+]>CS(C)=O.O1CCCC1.C(O)C.CCCCCC>[N:1]1([CH:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[CH3:7])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:2.3,4.5,6.7,9.10|
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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CCCCCC
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Name
|
|
Quantity
|
7.75 g
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Type
|
reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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N1(CCCC1)C(C#N)C1=NC=CC=C1
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N1=C(C=CC=C1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
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Name
|
pyrrolidinium perchlorate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-].[NH2+]1CCCC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
22.34 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to 40° for two minutes
|
Duration
|
2 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 15°
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the precipitate was washed with methylene chloride
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
gave 24.75 g (92%) of the crude product, 2-(1-pyrrolidinyl)-2-(2-pyridyl)propionitrile
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5°
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent at reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave a tan oil which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The hexane solution was then filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The crude product was distilled (78°-80°/0.2 mm Hg)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C(C)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.77 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |